molecular formula C14H20O6S2 B12572985 Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate CAS No. 189025-88-5

Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate

Katalognummer: B12572985
CAS-Nummer: 189025-88-5
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: JZPBFNIYRWXLNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes two hydroxy-oxopentene groups linked by a sulfanyl bridge to an ethyl acetate moiety.

Vorbereitungsmethoden

The synthesis of Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of 2-hydroxy-4-oxopent-2-en-3-yl groups: This can be achieved through aldol condensation reactions.

    Introduction of the sulfanyl bridge: Thiol compounds are often used to introduce the sulfanyl group.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate involves its interaction with molecular targets through its functional groups. The hydroxy and oxo groups can form hydrogen bonds, while the sulfanyl bridge can participate in redox reactions. These interactions can affect various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate can be compared with similar compounds such as:

    Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)thio]acetate: Similar structure but with a thio group instead of a sulfanyl bridge.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the sulfanyl bridge, which can impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

189025-88-5

Molekularformel

C14H20O6S2

Molekulargewicht

348.4 g/mol

IUPAC-Name

ethyl 2,2-bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate

InChI

InChI=1S/C14H20O6S2/c1-6-20-13(19)14(21-11(7(2)15)8(3)16)22-12(9(4)17)10(5)18/h14-15,17H,6H2,1-5H3

InChI-Schlüssel

JZPBFNIYRWXLNF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(SC(=C(C)O)C(=O)C)SC(=C(C)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.